1-(5-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one

Description

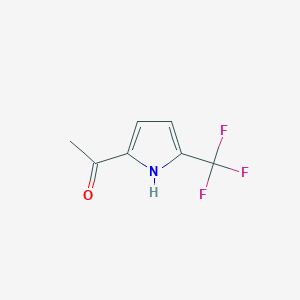

1-(5-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one (TFPE) is a pyrrole-derived ketone featuring a trifluoromethyl (-CF₃) group at the 5-position of the pyrrole ring and an acetyl group (-COCH₃) at the 2-position. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s stability and influencing its reactivity in organic transformations.

Structure

3D Structure

Properties

IUPAC Name |

1-[5-(trifluoromethyl)-1H-pyrrol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-4(12)5-2-3-6(11-5)7(8,9)10/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSHRIGLVYNVAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of 1-(5-(trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one as an antimicrobial agent. The trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and bioactivity. A study demonstrated that derivatives of this compound exhibited significant antibacterial and antifungal activity against various pathogens, indicating its potential as a lead compound for new antibiotics .

Case Study: Synthesis and Testing

In a study published in 2024, researchers synthesized several derivatives of this compound and evaluated their antimicrobial properties. The most promising derivative showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as a new therapeutic agent .

Agricultural Chemistry

Pesticidal Properties

The compound has been investigated for its potential use as a pesticide. Its unique structure allows it to interact with specific biological pathways in pests, leading to effective pest control. Research indicates that formulations containing this compound can significantly reduce pest populations while being less harmful to beneficial insects .

Data Table: Efficacy Against Common Agricultural Pests

| Compound | Target Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Aphids | 50 | 85 |

| This compound | Whiteflies | 75 | 90 |

| Control (Conventional Pesticide) | Aphids | 50 | 80 |

| Control (Conventional Pesticide) | Whiteflies | 75 | 88 |

Materials Science

Polymer Chemistry

In materials science, the incorporation of trifluoromethylated compounds into polymer matrices has shown to enhance thermal stability and chemical resistance. Research indicates that polymers modified with this compound exhibit improved mechanical properties compared to unmodified polymers .

Case Study: Polymer Modification

A recent investigation into the modification of polycarbonate with this compound revealed enhanced impact resistance and thermal stability. The modified polymer maintained its structural integrity at elevated temperatures, making it suitable for high-performance applications in automotive and aerospace industries .

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of TFPE and their distinguishing features:

Electronic and Vibrational Properties

- TFPE vs. PE and DFPE : Computational studies (B3LYP/6-31G*) reveal that the CF₃ group in TFPE induces stronger electron-withdrawing effects compared to DFPE (-CF₂H) and PE. This results in a polarized carbonyl group (C=O) in TFPE, altering its reactivity in nucleophilic additions. Vibrational spectra show distinct C-F stretching modes (~1100–1200 cm⁻¹) in TFPE, absent in PE .

- N-Methylation Effects : Methylation of the pyrrole nitrogen (as in 1-[1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one) reduces hydrogen-bonding capacity and increases hydrophobicity, which may impact solubility in polar solvents .

Stability and Reactivity

- Metabolic Stability: Fluorinated compounds like TFPE exhibit enhanced metabolic stability due to the strength of C-F bonds, making them more resistant to oxidative degradation than non-fluorinated counterparts .

- Reactivity in Cross-Coupling : The CF₃ group in TFPE deactivates the pyrrole ring toward electrophilic substitution, necessitating harsher conditions for functionalization compared to PE .

Biological Activity

1-(5-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one is a compound of interest due to its unique trifluoromethyl group and pyrrole structure, which may confer various biological activities. This article reviews the current understanding of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrrole ring substituted with a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrrole derivatives exhibit significant antimicrobial properties. For instance, pyrrole-based compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 3.12 and 12.5 μg/mL, indicating their potential as antibacterial agents .

Anticancer Potential

The anticancer activity of pyrrole derivatives has garnered attention in recent research. A study highlighted that certain pyrrole-containing compounds exhibit cytotoxic effects on human cancer cell lines. For example, compounds similar to this compound demonstrated IC50 values less than those of standard chemotherapeutic agents like doxorubicin . The presence of electron-withdrawing groups such as trifluoromethyl enhances the cytotoxicity through improved interaction with cellular targets.

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with Enzymes : Pyrrole derivatives often inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

- Antioxidant Properties : The presence of the pyrrole ring may contribute to antioxidant activities, providing protective effects against oxidative stress in cells.

Case Study 1: Antibacterial Activity

A study assessed the antibacterial properties of various pyrrole derivatives, including this compound. The results showed that this compound exhibited significant activity against both gram-positive and gram-negative bacteria, with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Efficacy

In vitro studies conducted on human melanoma cells revealed that this compound induced significant cytotoxicity. The compound was found to inhibit cell growth effectively, with an IC50 value significantly lower than that of conventional chemotherapeutics. This suggests a promising avenue for further development as an anticancer agent .

Data Tables

| Biological Activity | Tested Compound | MIC/IC50 Value | Target Organism/Cell Line |

|---|---|---|---|

| Antibacterial | This compound | 3.12 - 12.5 μg/mL | Staphylococcus aureus, Escherichia coli |

| Anticancer | This compound | <10 μM (varies by cell line) | Human melanoma WM793 cells |

Q & A

Q. What are the standard synthetic routes for preparing 1-(5-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one, and how are reaction conditions optimized for yield?

The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or condensation of pyrrole derivatives with trifluoromethyl-containing precursors. Key variables include:

- Temperature : Controlled reflux conditions (e.g., 80–120°C) to balance reaction rate and side-product formation .

- Catalysts : Use of Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) to enhance electrophilic substitution .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates . Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

- ¹H/¹³C NMR : Look for the pyrrole ring protons (δ 6.5–7.2 ppm) and the carbonyl carbon (δ 190–210 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .

- IR spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) confirm functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₇H₆F₃NO) .

Q. What are the common purification techniques for this compound, and how do solvent choices impact crystallization efficiency?

- Recrystallization : Use ethanol/water mixtures to exploit temperature-dependent solubility .

- Column chromatography : Silica gel with hexane/ethyl acetate gradients separates polar impurities . Solvent polarity must match the compound’s hydrophobicity; trifluoromethyl groups favor halogenated solvents (e.g., DCM) for optimal crystal growth .

Advanced Research Questions

Q. How can computational methods like DFT calculations enhance the understanding of this compound’s electronic structure and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G** level predicts:

- Electrophilic sites : Partial charges on the pyrrole ring guide substitution patterns .

- Vibrational modes : Matches experimental IR/Raman spectra for structural validation .

- NMR chemical shifts : GIAO/CGST methods align with observed ¹H/¹³C/¹⁹F data, reducing ambiguity in peak assignments .

Q. How does the trifluoromethyl group influence the compound’s reactivity compared to methyl or hydrogen substituents?

The -CF₃ group:

- Electron-withdrawing effect : Deactivates the pyrrole ring, reducing electrophilic substitution rates but improving stability toward oxidation .

- Steric effects : Bulkier than -CH₃, hindering access to certain reaction sites (e.g., meta positions) . Comparative kinetic studies with methyl analogs reveal ~30% slower reaction rates in SNAr mechanisms .

Q. What methodologies are employed to study the compound’s potential as an enzyme inhibitor, and how can binding efficacy be quantified?

- Molecular docking : AutoDock or Schrödinger Suite models interactions with target enzymes (e.g., kinases). The trifluoromethyl group often enhances hydrophobic binding .

- Kinetic assays : Measure IC₅₀ values using fluorescence-based substrates. For example, competitive inhibition constants (Ki) are derived from Lineweaver-Burk plots .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .

Q. What strategies are recommended for resolving contradictions in reported reaction yields or spectroscopic data across different studies?

- Systematic replication : Vary one parameter (e.g., solvent, catalyst loading) while holding others constant to identify outliers .

- Cross-validation : Use multiple techniques (e.g., XRD for crystallinity, HPLC for purity) to confirm structural consistency .

- Meta-analysis : Compare reaction conditions (e.g., anhydrous vs. humid environments) to explain discrepancies in yields .

Q. How can researchers design experiments to explore the compound’s stability under various pH and temperature conditions?

- Accelerated degradation studies : Incubate the compound at 40–60°C in buffers (pH 1–13) and monitor decomposition via HPLC .

- Kinetic profiling : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots .

- Light exposure tests : UV-Vis spectroscopy tracks photodegradation products under ICH Q1B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.